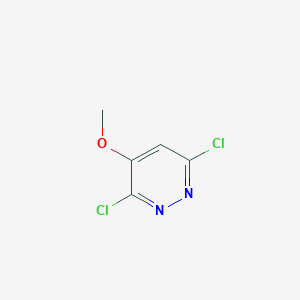

3,6-Dichloro-4-methoxypyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-10-3-2-4(6)8-9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKKBTJZLBPUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423300 | |

| Record name | 3,6-dichloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70952-62-4 | |

| Record name | 3,6-dichloro-4-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,6-Dichloro-4-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,6-dichloro-4-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical characteristics, synthesis, and reactivity, presenting quantitative data in structured tables, and outlining detailed experimental methodologies.

Core Chemical Properties

This compound is a solid, white to off-white compound at room temperature.[1] Its core structure consists of a pyridazine ring substituted with two chlorine atoms and a methoxy group, which impart its characteristic reactivity. This substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules through regioselective displacement of the chloro substituents.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂O | |

| Molecular Weight | 179.006 g/mol | |

| Melting Point | 130-131 °C | [1] |

| Boiling Point (Predicted) | 314.1 ± 37.0 °C | [1] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -0.02 ± 0.10 | [1] |

| CAS Number | 70952-62-4 | |

| Appearance | White to off-white solid | [1] |

| Storage | 2-8 °C under inert gas (Nitrogen or Argon) | [1] |

Synthesis and Reactivity

The primary reactivity of this compound is characterized by nucleophilic aromatic substitution (SNAr). The two chlorine atoms are susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiols. The electron-withdrawing nature of the pyridazine ring facilitates these reactions.[3] The methoxy group can also influence the regioselectivity of these substitutions.

Experimental Protocols

Adapted Synthesis of this compound

This protocol is adapted from the synthesis of 3,6-dichloro-4-methylpyridazine.[2] Researchers should optimize conditions for the methoxy analog.

Materials:

-

4-Methoxy-1,2-dihydropyridazine-3,6-dione

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Suspend 4-methoxy-1,2-dihydropyridazine-3,6-dione in phosphoryl chloride under a nitrogen atmosphere at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for approximately 4 hours, or until the reaction is complete (monitor by TLC).

-

Cool the mixture and remove excess phosphoryl chloride by distillation under reduced pressure.

-

Slowly add the resulting crude product dropwise to an ice-cooled saturated sodium bicarbonate solution with vigorous stirring to neutralize the remaining acid.

-

Extract the aqueous mixture with ethyl acetate.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

General Protocol for Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

-

This compound

-

Amine of choice (e.g., piperidine, morpholine)

-

Anhydrous solvent (e.g., DMF, NMP)

-

Base (e.g., K₂CO₃, Et₃N)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

-

Add the amine (typically 1.1 to 2 equivalents) and the base (typically 1.5 to 3 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C, depending on the reactivity of the amine.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

References

An In-depth Technical Guide to 3,6-Dichloro-4-methoxypyridazine (CAS: 70952-62-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 3,6-Dichloro-4-methoxypyridazine. This versatile heterocyclic compound serves as a key building block in the development of novel pharmaceuticals and agrochemicals.

Core Physicochemical Properties

This compound is a chlorinated pyridazine derivative with the molecular formula C₅H₄Cl₂N₂O.[1] Its chemical structure is characterized by a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a methoxy group at position 4.

| Property | Value | Reference |

| CAS Number | 70952-62-4 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| Melting Point | 130-131 °C | [2] |

| Boiling Point (Predicted) | 314.1 ± 37.0 °C | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol and DMSO.[2][3][4][5][6] Sparingly soluble in water. |

Synthesis of this compound

Experimental Protocol: Synthesis

Materials:

-

4-Methoxy-1,2-dihydropyridazine-3,6-dione

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 4-Methoxy-1,2-dihydropyridazine-3,6-dione in an excess of phosphoryl chloride.

-

Stir the suspension at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and remove the excess phosphoryl chloride by vacuum distillation.

-

Carefully and slowly add the resulting viscous residue to a beaker of crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white solid.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Experimental Protocols

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SₙAr), making this compound a valuable precursor for the synthesis of a wide range of substituted pyridazines. The chlorine at the 6-position is generally more reactive towards nucleophiles than the chlorine at the 3-position. This differential reactivity allows for selective functionalization. The compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Amine (e.g., piperidine, morpholine, or aniline)

-

Solvent (e.g., ethanol, DMF, or NMP)

-

Base (e.g., K₂CO₃ or Et₃N, if necessary)

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Add the amine (1.1 to 2 equivalents) to the solution. If the amine salt is used, or if the amine is not basic enough, add an appropriate base (1.5 to 2 equivalents).

-

Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the reactivity of the amine and the solvent used.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration and washed with a cold solvent.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between water and an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

Caption: Workflow for nucleophilic aromatic substitution.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.2 to 1.5 equivalents), the palladium catalyst (0.02 to 0.05 equivalents), and the base (2 to 3 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Suzuki cross-coupling reaction.

Potential Biological and Pharmacological Applications

While specific biological activities for this compound have not been detailed in the available literature, the pyridazine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[2][8][9] Derivatives of pyridazine have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: Various substituted pyridazines have been investigated for their potential as anticancer agents.[8]

-

Antihypertensive: The pyridazine nucleus is found in drugs with antihypertensive properties.[8]

-

Antimicrobial: Certain pyridazine derivatives exhibit antibacterial and antifungal activities.[8]

-

Anti-inflammatory: The anti-inflammatory potential of pyridazine-containing compounds has been reported.[2][8]

-

Herbicidal: Some pyridazine derivatives have been developed as herbicides.[10]

-

Anticonvulsant: Pyridazinone derivatives have been tested for their anticonvulsant activity.[1]

Given the versatile reactivity of this compound, it serves as an excellent starting material for the synthesis of libraries of novel pyridazine derivatives. These libraries can then be screened for a wide array of biological activities to identify new lead compounds for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. gchemglobal.com [gchemglobal.com]

- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. rjptonline.org [rjptonline.org]

- 9. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Physical Properties of 3,6-Dichloro-4-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,6-Dichloro-4-methoxypyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available quantitative data, outlines a plausible experimental protocol for its synthesis based on related compounds, and includes a visual representation of the synthetic workflow.

Core Physical and Chemical Properties

This compound is a chlorinated pyridazine derivative. The presence of both chloro and methoxy functional groups makes it a versatile intermediate for further chemical modifications.

Data Presentation: Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while the melting point is an experimentally determined value, other parameters are currently based on computational predictions and should be verified through experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₄Cl₂N₂O | ChemScene[1] |

| Molecular Weight | 179.00 g/mol | ChemScene[1] |

| CAS Number | 70952-62-4 | ChemicalBook[2] |

| Melting Point | 130-131 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 314.1 ± 37.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.446 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | -0.02 ± 0.10 | ChemicalBook[2] |

| Appearance | White to off-white solid | ChemicalBook |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3,6-dichloro-4-methylpyridazine. The proposed synthesis involves the chlorination of a pyridazine precursor.

Proposed Synthesis of this compound

A potential synthetic pathway starts from a suitable 4-methoxy-pyridazine-3,6-dione derivative. This precursor would then undergo chlorination, likely using a strong chlorinating agent like phosphorus oxychloride (POCl₃), a common reagent for converting hydroxyl groups on heterocyclic rings to chlorides.

Key Experimental Steps:

-

Reaction Setup: A suspension of the 4-methoxy-pyridazine-3,6-dione precursor in an excess of phosphorus oxychloride would be prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: The reaction mixture would be heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction would be monitored using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the excess phosphorus oxychloride would be removed under reduced pressure. The resulting residue would be carefully quenched by slowly adding it to ice-cold water or a saturated solution of a weak base like sodium bicarbonate to neutralize the acidic environment.

-

Extraction: The aqueous mixture would then be extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

-

Purification: The combined organic extracts would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent would be evaporated under reduced pressure. The crude product could then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Characterization Methods:

The structure and purity of the synthesized this compound would be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence and chemical environment of the protons, including the methoxy group protons and the aromatic proton.

-

¹³C NMR: To identify the number of unique carbon atoms and their chemical shifts, confirming the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present, such as C-Cl, C-O, and the aromatic ring vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point Analysis: To determine the melting point of the synthesized compound and compare it with the literature value to assess its purity.

Mandatory Visualization

Proposed Synthesis Workflow for this compound

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Caption: Proposed synthesis workflow for this compound.

References

An In-depth Technical Guide to 3,6-Dichloro-4-methoxypyridazine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic applications of 3,6-Dichloro-4-methoxypyridazine. This compound is a key heterocyclic building block, particularly valuable in the fields of medicinal chemistry and materials science. Its utility as a scaffold for the development of targeted therapeutics, notably as inhibitors of Cyclin-Dependent Kinases (CDKs), will be a central focus. All quantitative data is presented in structured tables, and experimental methodologies are detailed. Logical and experimental workflows are visualized using Graphviz diagrams to enhance clarity.

Molecular Structure and Physicochemical Properties

This compound is a dichlorinated pyridazine derivative featuring a methoxy substituent at the 4-position. The presence of two chlorine atoms provides reactive sites for nucleophilic substitution, making it a versatile intermediate in organic synthesis.

| Property | Value |

| Molecular Formula | C₅H₄Cl₂N₂O |

| Molecular Weight | 179.00 g/mol [1][2] |

| CAS Number | 70952-62-4[1][3] |

| Appearance | White solid[3] |

| Purity | ≥95% |

| Storage Conditions | 2-8°C, Sealed Refrigeration[1][3] |

| SMILES | COC1=CC(Cl)=NN=C1Cl[1][2] |

Computational Data

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 35.01 Ų[2] |

| LogP (Octanol-Water Partition Coefficient) | 1.792[2] |

| Hydrogen Bond Acceptors | 3[2] |

| Hydrogen Bond Donors | 0[2] |

| Rotatable Bonds | 1[2] |

Synthesis of Pyridazine Scaffolds

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is adapted from the synthesis of 3,6-dichloro-4-methylpyridazine.[4]

Step 1: Synthesis of 4-Methoxy-1,2-dihydropyridazine-3,6-dione This precursor can be synthesized from a suitable methoxy-substituted maleic anhydride derivative and hydrazine hydrate.

Step 2: Chlorination

-

Reaction Setup: Suspend 4-Methoxy-1,2-dihydropyridazine-3,6-dione (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents) in a round-bottom flask equipped with a reflux condenser, under a nitrogen atmosphere.

-

Heating: Stir the suspension at room temperature for 30 minutes, then heat the mixture to reflux (approximately 105°C). Maintain reflux for 4-6 hours, during which the suspension should dissolve to form a homogenous solution.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the excess POCl₃ by distillation under reduced pressure.

-

Carefully and slowly add the resulting viscous residue dropwise to a stirred beaker of crushed ice.

-

Neutralize the acidic aqueous solution to pH 7-8 by the slow, portion-wise addition of solid sodium bicarbonate.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

-

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Data

Experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be reliably predicted based on the known data of the structurally similar compound, 3,6-dichloro-4-methylpyridazine, and the known effects of a methoxy substituent.

Reference Data: 3,6-Dichloro-4-methylpyridazine[4]

| Technique | Data |

| ¹H NMR (200 MHz, CDCl₃) | δ 7.41 (q, J = 0.9 Hz, 1H, Pyridazine-H), 2.42 (d, J = 1.0 Hz, 3H, CH₃) |

| ¹³C NMR (50 MHz, CDCl₃) | δ 157.3 (C-3), 155.6 (C-6), 140.7 (C-4), 130.1 (C-5), 19.2 (CH₃) |

| IR (KBr, cm⁻¹) | 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720 |

| Mass Spec (EI) | m/z 162 [M⁺] |

Predicted Data for this compound

The replacement of a methyl group with a methoxy group will induce predictable changes in the NMR and IR spectra. The methoxy group is electron-donating through resonance and electron-withdrawing through induction.

| Technique | Predicted Data and Rationale |

| ¹H NMR (CDCl₃) | δ ~7.5-7.7 (s, 1H, Pyridazine-H): The pyridazine proton will likely be a singlet and slightly downfield compared to the methyl analog due to the electronic effects of the adjacent oxygen. δ ~4.0-4.2 (s, 3H, OCH₃): A characteristic singlet for the methoxy protons is expected in this region. |

| ¹³C NMR (CDCl₃) | δ ~155-160 (C-3, C-6): Carbons attached to chlorine. δ ~150-155 (C-4): The carbon attached to the methoxy group will be significantly deshielded. δ ~120-125 (C-5): The remaining ring carbon. δ ~55-60 (OCH₃): A characteristic peak for the methoxy carbon. |

| IR (KBr, cm⁻¹) | ~2950-2850: C-H stretching from the methoxy group. ~1600-1550: C=N and C=C stretching of the pyridazine ring. ~1250-1000: C-O stretching from the methoxy group (a strong, characteristic band). ~800-600: C-Cl stretching. |

| Mass Spec (EI) | m/z 178/180/182: The molecular ion peak [M⁺] will show a characteristic isotopic pattern for two chlorine atoms (approximate ratio of 9:6:1). |

Applications in Drug Development: A Scaffold for CDK Inhibitors

The pyridazine core is a prominent scaffold in medicinal chemistry. Notably, 3,6-disubstituted pyridazines have been identified as a novel class of potent anticancer agents that target Cyclin-Dependent Kinases (CDKs).[5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5]

Mechanism of Action: CDK2 Inhibition

CDK2, in complex with Cyclin E and Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle.[2] Inhibitors based on the pyridazine scaffold can bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream targets (like the Retinoblastoma protein, pRb). This blockade halts the cell cycle, thereby inhibiting the proliferation of cancer cells.

Caption: CDK2 signaling pathway and its inhibition by pyridazine derivatives.

Experimental Workflow: From Scaffold to Inhibitor

This compound serves as an excellent starting point for generating a library of potential CDK2 inhibitors. The two chlorine atoms can be sequentially or simultaneously displaced by various nucleophiles (e.g., amines, thiols) to introduce chemical diversity.

Caption: Experimental workflow for developing CDK inhibitors from the pyridazine scaffold.

Conclusion

This compound is a high-value chemical intermediate with significant potential, particularly in the realm of oncology drug discovery. Its defined structure and reactive chlorine substituents allow for the systematic synthesis of diverse compound libraries. The established role of the pyridazine core in potent CDK2 inhibitors underscores the relevance of this scaffold for developing targeted cancer therapeutics. While detailed experimental data for this specific molecule is sparse, reliable predictions based on closely related analogs provide a solid foundation for its synthetic and analytical development. This guide serves as a foundational resource for researchers aiming to leverage the chemical potential of this compound in their scientific endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 3,6-Dichloro-4-methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 3,6-Dichloro-4-methoxypyridazine. The information herein is curated for professionals in research and drug development, offering insights into the compound's stability profile, potential degradation pathways, and methodologies for its assessment.

Compound Overview

This compound is a substituted pyridazine derivative with the chemical formula C₅H₄Cl₂N₂O. Its structure, featuring a dichlorinated pyridazine ring with a methoxy group, makes it a versatile intermediate in the synthesis of various biologically active molecules. Understanding its stability is paramount for ensuring its quality, efficacy, and safety in research and pharmaceutical applications.

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. Based on information from various chemical suppliers, the following conditions are recommended:

| Parameter | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Store under an inert gas (e.g., Nitrogen or Argon) |

| Light | Store in a light-resistant container |

| Moisture | Keep in a dry, well-sealed container |

In addition to these storage conditions, standard laboratory safety protocols should be followed during handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area to avoid inhalation of any dust or vapors.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, potential degradation pathways can be inferred based on the chemical functionalities present in the molecule. These pathways are critical for designing stability-indicating analytical methods and for understanding potential impurities that may arise during storage or processing.

The primary sites susceptible to degradation are the chloro and methoxy substituents on the pyridazine ring. The following diagram illustrates the hypothetical degradation pathways under various stress conditions.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following are general protocols that can be adapted for this purpose, in line with ICH Q1A(R2) guidelines.

General Workflow for Forced Degradation Studies

The workflow for conducting forced degradation studies is systematic, ensuring that all potential degradation routes are explored.

Hydrolytic Stability

Objective: To assess the stability of the compound in aqueous solutions at different pH values.

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Stability

Objective: To evaluate the compound's susceptibility to oxidation.

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

-

Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at specified time intervals.

-

Analyze the samples by HPLC.

Photostability

Objective: To determine the effect of light on the stability of the compound in both solid and solution states.

Protocol:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples at the end of the exposure period.

Thermal Stability

Objective: To assess the stability of the solid compound at elevated temperatures.

Protocol:

-

Place the solid compound in a controlled temperature oven (e.g., 80°C).

-

Withdraw samples at specified time points.

-

Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation and Interpretation

The data obtained from forced degradation studies should be presented in a clear and concise manner. The following table provides a template for summarizing the results.

| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (and % area) |

| 0.1 N HCl | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |

| Water | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |

| 0.1 N NaOH | 24 hours | 60°C | [Hypothetical Data] | [Hypothetical Data] |

| 3% H₂O₂ | 24 hours | Room Temp | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic (Solid) | As per ICH Q1B | Ambient | [Hypothetical Data] | [Hypothetical Data] |

| Photolytic (Solution) | As per ICH Q1B | Ambient | [Hypothetical Data] | [Hypothetical Data] |

| Thermal (Solid) | 48 hours | 80°C | [Hypothetical Data] | [Hypothetical Data] |

Conclusion

While specific stability data for this compound is limited, this guide provides a framework for its stable storage and a systematic approach to evaluating its stability profile. The recommended storage conditions of 2-8°C under an inert atmosphere are crucial for maintaining its integrity. The proposed degradation pathways and experimental protocols offer a solid foundation for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important chemical intermediate in their scientific endeavors. Further experimental work is necessary to fully elucidate the degradation kinetics and definitively identify all degradation products.

In-Depth Technical Guide: 3,6-Dichloro-4-methoxypyridazine Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for the most current and comprehensive safety information before handling 3,6-Dichloro-4-methoxypyridazine.

Executive Summary

This compound is a chlorinated pyridazine derivative utilized as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity, attributed to the two chlorine substituents, makes it a versatile building block. However, this reactivity also necessitates careful handling and a thorough understanding of its potential hazards. This guide provides a consolidated overview of the available safety data, hazard classifications, and recommended handling procedures for this compound in a research and development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 70952-62-4 | [1][2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [1] |

| Molecular Weight | 179.01 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 130-131 °C | [3] |

| Boiling Point | 314.1 ± 37.0 °C (Predicted) | [3] |

| Density | 1.446 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

Note: Some safety data sheets for similar compounds also include warnings for respiratory irritation.

The logical relationship for the hazard classification is outlined in the diagram below.

Experimental Protocols for Safety Assessment

Acute Oral Toxicity (LD50)

Principle: The acute oral toxicity of a substance is typically determined in rodents (e.g., rats). The study aims to identify the dose that is lethal to 50% of the test population (LD50). This data is crucial for GHS classification.

Methodology Outline (Based on OECD Guideline 423):

-

Animal Model: Healthy, young adult rats of a single sex are used.

-

Dosage: A stepwise procedure is used where a small group of animals is dosed at a defined level.

-

Administration: The test substance is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Data Analysis: The LD50 value is calculated based on the observed mortality at different dose levels.

Skin Irritation

Principle: The potential of a substance to cause skin irritation is assessed by applying it to the skin of a test animal, typically a rabbit.

Methodology Outline (Based on OECD Guideline 404):

-

Animal Model: Albino rabbits with healthy, intact skin are used.

-

Application: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

Eye Irritation

Principle: The potential for a substance to cause eye irritation or damage is evaluated by applying it to the eye of a test animal, usually a rabbit.

Methodology Outline (Based on OECD Guideline 405):

-

Animal Model: Albino rabbits with healthy eyes are used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the observed effects.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key steps for safe handling.

References

The Versatile Chemistry of 3,6-Dichloro-4-methoxypyridazine: A Technical Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, 3,6-dichloro-4-methoxypyridazine has emerged as a valuable and highly reactive building block. Its unique electronic and steric properties, governed by the presence of two chlorine atoms and a methoxy group on the pyridazine core, allow for a range of selective chemical transformations. This guide provides an in-depth analysis of its reactivity, supported by experimental data and protocols to facilitate its use in the synthesis of novel chemical entities.

The pyridazine scaffold is a common motif in many biologically active compounds, and the strategic functionalization of this core is a key aspect of medicinal chemistry. This compound offers two reactive sites for substitution, the chlorine atoms at the C3 and C6 positions. The methoxy group at the C4 position plays a crucial role in modulating the reactivity of these sites, influencing the regioselectivity of various reactions.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the two chlorine atoms are electronically distinct, leading to preferential reactivity at one site over the other.

A notable example is the Suzuki-Miyaura coupling. Theoretical modeling and experimental results have demonstrated a preference for the reaction to occur at the C6 position.[1][2][3] This selectivity is attributed to the electronic influence of the adjacent nitrogen atom and the methoxy group.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of this compound [1][2][3]

| Catalyst | Temperature (°C) | C6:C3 Product Ratio |

| Pd(PPh₃)₄ | 100 | 3 : 1 |

This inherent regioselectivity provides a strategic advantage in molecular design, allowing for the sequential and controlled introduction of different substituents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring makes this compound susceptible to nucleophilic aromatic substitution. This class of reactions provides a straightforward method for introducing a variety of functional groups.

Methoxylation

The reaction with sodium methoxide has been reported to yield a molecular complex consisting of 6-chloro-3,4-dimethoxypyridazine and 3-chloro-4,6-dimethoxypyridazine.[1][4][5] This indicates that under these conditions, substitution can occur at both chloro positions.

Reactions with Nitrogen Nucleophiles

The chlorine atoms can be displaced by various nitrogen-based nucleophiles. For instance, reactions with sulfonamides and triazoles have been documented in the patent literature, highlighting the utility of this building block in the synthesis of complex heterocyclic systems.[3][6][7][8]

Experimental Protocols

General Procedure for Monomethoxylation of this compound[1]

A solution of this compound in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is then refluxed for a specified period. After cooling, the solvent is evaporated, and the residue is processed to isolate the product. Note: This is a generalized protocol based on a similar reaction and should be optimized for specific applications.

Synthesis of 3-chloro-4-methoxy-6-(substituted)pyridazines via Palladium-Catalyzed Coupling

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a flame-dried flask under an inert atmosphere, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated or -heteroarylated pyridazine.

Logical Relationship of Reactivity

The reactivity of this compound can be summarized by considering the interplay of the different reaction types and the potential for sequential functionalization.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Studies on Syntheses and Reactions of Methoxypyridazines. II. Methoxylation of 3,4,6-Trichloropyridazine(Organic,Chemical) | CiNii Research [cir.nii.ac.jp]

- 5. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. WO2019094641A1 - Ire1 small molecule inhibitors - Google Patents [patents.google.com]

- 8. patents.justia.com [patents.justia.com]

Spectroscopic and Structural Elucidation of 3,6-Dichloro-4-methoxypyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3,6-Dichloro-4-methoxypyridazine (CAS No. 70952-62-4). This pyridazine derivative is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and the elucidation of its role in complex chemical reactions.

Chemical Structure and Properties

Molecular Formula: C₅H₄Cl₂N₂O

Molecular Weight: 179.006 g/mol

Appearance: White to off-white solid

Melting Point: 130-131 °C

Spectroscopic Data

To facilitate the identification and characterization of this compound, the following tables present the expected and observed spectral data based on available information and analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.5 | Singlet | 1H | Pyridazine Ring (H-5) |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

| Solvent and frequency not specified in available documents. |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~160-165 | C-4 (C-OCH₃) |

| ~150-155 | C-3 & C-6 (C-Cl) |

| ~115-120 | C-5 (CH) |

| ~55-60 | Methoxy (-OCH₃) |

| Predicted data based on analogous structures. Experimental data is not currently available in the public domain. |

Infrared (IR) Spectroscopy

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2950-3050 | C-H stretch (aromatic and methyl) |

| ~1550-1600 | C=N and C=C stretch (pyridazine ring) |

| ~1250-1300 | C-O-C stretch (asymmetric) |

| ~1000-1050 | C-O-C stretch (symmetric) |

| ~700-800 | C-Cl stretch |

| Predicted data based on typical vibrational frequencies of functional groups. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 178/180/182 | [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 163/165/167 | [M-CH₃]⁺ |

| 149/151 | [M-CHO]⁺ |

| 135/137 | [M-C₂H₃O]⁺ |

| Predicted fragmentation pattern. The molecular ion peak would exhibit a characteristic isotopic cluster due to the presence of two chlorine atoms. |

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data for this compound are not explicitly available in the reviewed literature. However, standard analytical procedures for organic compounds would be applicable.

General NMR Spectroscopy Protocol

A sample of this compound would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

General FT-IR Spectroscopy Protocol

The infrared spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. The solid sample could be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

General Mass Spectrometry Protocol

Mass spectral analysis would typically be performed using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, a direct insertion probe could be used for the solid sample. For ESI, the sample would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for the Synthesis and Spectroscopic Characterization.

As a key intermediate, no specific signaling pathways involving this compound have been described in the scientific literature. Its utility lies in its reactivity, allowing for the synthesis of a diverse range of more complex molecules with potential biological activities. The experimental workflow for such synthetic applications is outlined below.

Caption: General Synthetic Workflow Utilizing this compound.

References

The Versatile Scaffold: Unlocking the Potential of 3,6-Dichloro-4-methoxypyridazine in Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in the development of a diverse array of therapeutic agents. Among the plethora of pyridazine-based building blocks, 3,6-dichloro-4-methoxypyridazine stands out as a particularly valuable starting material for the synthesis of novel bioactive compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering insights into its synthetic utility, a summary of the biological activities of its derivatives, detailed experimental protocols, and visualizations of relevant chemical transformations.

Core Attributes of the this compound Scaffold

The medicinal chemistry utility of this compound is rooted in its distinct structural features. The two chlorine atoms at the 3 and 6 positions serve as reactive handles for nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxy group at the 4-position, an electron-donating group, can influence the regioselectivity of these reactions and modulate the electronic properties of the resulting derivatives, which in turn can impact their biological activity and pharmacokinetic profiles. This trifunctionalized scaffold provides a robust platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Applications in Drug Discovery and Development

Derivatives of the closely related 3,6-dichloropyridazine scaffold have shown significant promise in various therapeutic areas, particularly in oncology. This suggests a strong potential for this compound as a starting point for the development of novel drugs.

Kinase Inhibitors

A significant area of application for pyridazine derivatives is in the development of kinase inhibitors. Cyclin-dependent kinases (CDKs) and Poly(ADP-ribose) polymerase (PARP) are key enzymes involved in cell cycle regulation and DNA repair, respectively, and their dysregulation is a hallmark of many cancers. Research has demonstrated that 3,6-disubstituted pyridazines can act as potent inhibitors of these enzymes.

For instance, a series of 3,6-disubstituted pyridazines have been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibition of CDK2.[1] Although not starting directly from the 4-methoxy derivative, these studies highlight the potential of the pyridazine core to generate effective kinase inhibitors. The general synthetic approach often involves the sequential displacement of the chloro groups with various amine or aryl substituents.

Similarly, the pyridazine scaffold has been utilized as an isostere of the phthalazine nucleus found in the approved PARP inhibitor Olaparib.[2][3] This has led to the design and synthesis of novel pyridopyridazinone-based PARP-1 inhibitors with nanomolar potency.[2][3]

Thyroid Hormone Receptor Agonists

Recent patent literature has disclosed pyridazinone derivatives with a 3,5-dichloro-4-(...-pyridazin-3-yloxy)phenyl moiety, structurally related to derivatives of this compound, as thyroid hormone receptor β (THR-β) agonists.[4] One notable example is MGL-3196, a drug candidate that has been in clinical trials for the treatment of dyslipidemia.[4] This indicates a promising avenue for the application of this compound derivatives in metabolic diseases.

Quantitative Data on Pyridazine Derivatives

The following table summarizes the biological activity of various pyridazine derivatives, highlighting the potential of this scaffold in generating potent bioactive molecules. It is important to note that these examples are derived from analogues and serve to illustrate the potential of compounds that could be synthesized from this compound.

| Compound Class | Target | Key Substituents | IC50/EC50 | Reference |

| 3,6-Disubstituted Pyridazines | CDK2 | Varied amine and heterocyclic groups | 20.1 nM - 151 nM | [1] |

| Pyridopyridazinones | PARP-1 | Isosteres of Olaparib | 36 nM | [2][3] |

| Aminophthalazines | PGE2 reduction | p-methoxyphenyl | 0.02 µM | |

| 3-Amino-6-(hetero)arylpyridazines | HT-29 colon cancer cell line | 4-chlorophenylamino | 3.9 µM | [1] |

Experimental Protocols

The following section provides detailed methodologies for key synthetic transformations involving chloro-substituted pyridazines. These protocols, adapted from literature on analogous compounds, can serve as a starting point for the derivatization of this compound.[5]

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes the displacement of a chloro group on the pyridazine ring with an amine nucleophile.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, piperidine)

-

Solvent (e.g., n-butanol, isopropanol, or neat)

-

Base (optional, e.g., K2CO3, DIPEA)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-2.0 eq).

-

Add the solvent. If the amine is a liquid, the reaction can sometimes be run neat.

-

If required, add a base (1.0-2.0 eq).

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

General Procedure for Suzuki Cross-Coupling

This protocol outlines the formation of a carbon-carbon bond by coupling the chloropyridazine with a boronic acid.

Materials:

-

3-Chloro-6-substituted-4-methoxypyridazine

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Schlenk flask or similar reaction vessel for an inert atmosphere

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the 3-chloro-6-substituted-4-methoxypyridazine (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key synthetic transformations and logical workflows in the utilization of this compound.

Caption: General workflow for the synthesis of bioactive molecules from this compound.

Caption: Simplified representation of kinase inhibition by a pyridazine derivative.

Conclusion

This compound is a highly versatile and valuable scaffold for medicinal chemists. Its inherent reactivity and the potential for diverse functionalization make it an excellent starting point for the discovery of novel therapeutic agents. While direct examples of its application in marketed drugs are still emerging, the extensive research on related pyridazine derivatives, particularly in the fields of oncology and metabolic diseases, strongly underscores its potential. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this promising building block in their drug discovery endeavors. As our understanding of disease biology deepens, the strategic application of such versatile scaffolds will undoubtedly continue to drive the innovation of next-generation medicines.

References

An In-depth Technical Guide to 3,6-Dichloro-4-methoxypyridazine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dichloro-4-methoxypyridazine, a halogenated pyridazine derivative, has emerged as a versatile building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a methoxy group on the pyridazine core, allow for regioselective functionalization, making it a valuable scaffold for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key chemical transformations are presented to serve as a practical resource for researchers in the field.

Introduction and Physicochemical Properties

This compound (CAS No. 70952-62-4) is a white solid organic compound.[1] Its molecular structure features a pyridazine ring substituted with two chlorine atoms at positions 3 and 6, and a methoxy group at position 4.[2] This arrangement of functional groups imparts distinct reactivity to the molecule, particularly in nucleophilic substitution reactions.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 70952-62-4 | [2] |

| Molecular Formula | C₅H₄Cl₂N₂O | [2] |

| Molecular Weight | 179.006 g/mol | [2] |

| Appearance | White solid | [1] |

| Storage | 2-8 °C | [2] |

Discovery and History

While the precise date and researchers associated with the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridazine chemistry. The parent compound, 3,6-dichloropyridazine, has been a known and utilized chemical intermediate for a longer period, with its synthesis from 3,6-dihydroxypyridazine (maleic hydrazide) being a well-established industrial process.[3][4] The introduction of a methoxy group at the 4-position represents a second-generation development, aimed at fine-tuning the electronic properties and reactivity of the dichloropyridazine scaffold for more specific synthetic applications.

The primary route for the synthesis of this compound is believed to involve the chlorination of a suitable precursor, likely 4-methoxy-3,6-pyridazinediol. This approach mirrors the established synthesis of other substituted dichloropyridazines.

Synthesis and Experimental Protocols

The most probable synthetic pathway to this compound involves a two-step process starting from a suitable precursor, followed by chlorination. While a specific, detailed experimental protocol for the named compound is not explicitly available in the searched literature, a general and widely accepted methodology for the synthesis of analogous dichloropyridazines can be adapted.

General Synthetic Pathway

The synthesis is expected to proceed via the following two key steps:

-

Formation of the Pyridazine Ring: Condensation of a substituted maleic anhydride or a related dicarbonyl compound with hydrazine to form the 4-methoxy-3,6-pyridazinediol precursor.

-

Chlorination: Treatment of the diol with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl groups with chlorine atoms.

Illustrative Experimental Protocol (Adapted from the synthesis of 3,6-dichloropyridazine)

This protocol is an adaptation based on the well-documented synthesis of 3,6-dichloropyridazine and serves as a likely procedure for obtaining this compound.[3][4]

Step 1: Synthesis of 4-Methoxy-3,6-pyridazinediol (Hypothetical)

-

To a solution of a suitable 4-methoxy-substituted dicarbonyl precursor in an appropriate solvent (e.g., ethanol or acetic acid), hydrazine hydrate is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours to ensure complete cyclization.

-

Upon cooling, the product, 4-methoxy-3,6-pyridazinediol, is expected to precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Chlorination to yield this compound

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, 4-methoxy-3,6-pyridazinediol is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The resulting residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The aqueous mixture is then neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, to a pH of approximately 7-8.

-

The crude product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Quantitative Data from Analogous Syntheses:

| Reactant | Product | Chlorinating Agent | Solvent | Yield | Reference |

| 3,6-Dihydroxypyridazine | 3,6-Dichloropyridazine | POCl₃ | Chloroform | 72.35% | [3] |

| 3,6-Dihydroxypyridazine | 3,6-Dichloropyridazine | Phosphorus pentachloride | - | 82% | [4] |

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to undergo selective nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms are electronically distinct due to the influence of the adjacent nitrogen atoms and the methoxy group, allowing for regioselective displacement. This enables the introduction of various pharmacophores and functional groups, making it a valuable scaffold for building libraries of potential drug candidates.

Role as a Key Intermediate

This compound and its derivatives serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The pyridazine core is a common motif in many approved drugs and clinical candidates.

Targeting Signaling Pathways

While specific signaling pathways targeted by molecules derived directly from this compound are not extensively detailed in the provided search results, the broader class of pyridazine-containing compounds is known to interact with various biological targets. For instance, pyridazine derivatives have been investigated as inhibitors of kinases, a family of enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.

The general workflow involves the synthesis of a library of pyridazine derivatives from the starting material, which are then screened for their ability to inhibit specific kinases. Active compounds can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new therapeutic agents. Its straightforward, albeit not explicitly documented, synthesis and the potential for regioselective functionalization make it an attractive starting material for medicinal chemists. Further research into the specific applications and biological activities of compounds derived from this scaffold is likely to yield novel drug candidates targeting a range of diseases. This guide provides a foundational understanding of this important chemical entity, serving as a resource for researchers looking to leverage its synthetic potential.

References

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. chemshuttle.com [chemshuttle.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 3,6-Dichloro-4-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,6-dichloro-4-methoxypyridazine from 3,6-dichloropyridazine via a nucleophilic aromatic substitution reaction. This transformation is a key step in the synthesis of various heterocyclic compounds of interest in medicinal chemistry and drug development.

Introduction

3,6-Dichloropyridazine is a versatile building block in organic synthesis. The electron-deficient nature of the pyridazine ring, further enhanced by the two chlorine substituents, makes it susceptible to nucleophilic attack. This reactivity allows for the selective introduction of various functional groups. This protocol details the methoxylation at the C4 position, yielding this compound, a valuable intermediate for further chemical modifications.

Reaction Scheme

The synthesis proceeds via a nucleophilic aromatic substitution mechanism where the methoxide ion attacks the electron-deficient pyridazine ring, leading to the displacement of a chlorine atom.

Synthesis of 3,6-Dichloro-4-methoxypyridazine: An Application Note and Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3,6-Dichloro-4-methoxypyridazine, a valuable building block in medicinal chemistry and drug development. The synthesis involves a selective nucleophilic aromatic substitution reaction on a readily available starting material.

Introduction

This compound is a heterocyclic compound of interest in the synthesis of a variety of biologically active molecules. The presence of two chlorine atoms at positions 3 and 6, and a methoxy group at position 4 of the pyridazine ring, offers multiple reaction sites for further chemical transformations. This allows for the strategic introduction of various functional groups to build molecular complexity and modulate pharmacological properties. The protocol outlined below describes a straightforward and efficient method for the preparation of this compound.

Reaction Scheme

The synthesis proceeds via a selective nucleophilic substitution of the chlorine atom at the 4-position of 3,4,6-trichloropyridazine with sodium methoxide. The higher reactivity of the C4-chloro group is attributed to the electronic effects of the adjacent nitrogen atoms in the pyridazine ring.

Experimental Protocol

This protocol details the synthesis of this compound from 3,4,6-trichloropyridazine.

Materials:

-

3,4,6-Trichloropyridazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4,6-trichloropyridazine (1.0 equivalent) in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add sodium methoxide (1.0 to 1.2 equivalents) portion-wise at room temperature. The addition can be done with solid sodium methoxide or a solution of sodium methoxide in methanol.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain it at this temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add dichloromethane and water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.

-

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

| Parameter | Value |

| Starting Material | 3,4,6-Trichloropyridazine |

| Reagent | Sodium methoxide |

| Solvent | Methanol |

| Reaction Temperature | Reflux (~65 °C) |

| Reaction Time | 2-4 hours |

| Product | This compound |

| CAS Number | 70952-62-4[1] |

| Molecular Formula | C₅H₄Cl₂N₂O[1] |

| Molecular Weight | 179.01 g/mol [1] |

| Typical Yield | High (specific yield depends on scale and purification) |

| Appearance | Solid |

| Storage | 2-8 °C[1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 3,6-Dichloro-4-methoxypyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-4-methoxypyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring two reactive chlorine atoms at positions 3 and 6 and an electron-donating methoxy group at position 4, allows for regioselective nucleophilic aromatic substitution (SNAr) reactions. This property makes it a valuable scaffold for the synthesis of diverse molecular libraries and the development of novel therapeutic agents, particularly kinase inhibitors.

The pyridazine core is a well-established pharmacophore present in numerous biologically active molecules. The differential reactivity of the two chlorine atoms in this compound provides a strategic advantage for sequential functionalization, enabling the introduction of various nucleophiles to create complex, highly substituted pyridazine derivatives.

Regioselectivity of Nucleophilic Substitution

The nucleophilic substitution reactions of this compound exhibit a high degree of regioselectivity. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C3 position. This preferential reactivity is attributed to the electronic effects of the ring nitrogen atoms and the methoxy group. The electron-withdrawing nature of the adjacent nitrogen atom at position 1 and the resonance stabilization of the Meisenheimer intermediate favor nucleophilic attack at the C6 position.

This inherent regioselectivity is a key feature for synthetic chemists, as it allows for the controlled, stepwise introduction of different functionalities onto the pyridazine ring.

Caption: General scheme of regioselective nucleophilic substitution.

Applications in Drug Discovery

The 6-substituted-3-chloro-4-methoxypyridazine core is a prevalent motif in a variety of kinase inhibitors and other biologically active molecules. The ability to readily introduce diverse chemical groups at the 6-position allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

For instance, the substitution of the C6 chlorine with various amine-containing fragments is a common strategy in the development of inhibitors targeting protein kinases involved in cell signaling pathways implicated in cancer and inflammatory diseases.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following tables summarize representative conditions for nucleophilic substitution reactions on dichloropyridazine systems, providing a comparative overview. Note that these are based on analogous systems and may require optimization for this compound.

Table 1: Reaction with N-Nucleophiles (Amines)

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | Methylene Dichloride | - | 100 | 9 | High | Analogous reaction |

| Aniline | Ethanol | - | Reflux | 5 | High | Analogous reaction |

| Substituted Anilines | Isopropanol | - | Reflux | 5 | Good-Excellent | Analogous reaction |

Table 2: Reaction with O-Nucleophiles (Phenols)

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,5-dichloro-4-aminophenol | DMSO | K₂CO₃ | 80 | 16 | 78 | [1] |

| Substituted Phenols | DMF | K₂CO₃ | 100-120 | 4-6 | Good-Excellent | Analogous reaction |

Table 3: Reaction with S-Nucleophiles (Thiols)

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Ethanol | NaOEt | Reflux | 3 | Good | Analogous reaction |

| Alkyl Thiols | DMF | NaH | Room Temp | 2 | Good-Excellent | Analogous reaction |

Experimental Protocols

The following protocols provide detailed methodologies for key nucleophilic substitution reactions on this compound. These are generalized procedures and may require optimization based on the specific nucleophile and desired scale.

Protocol 1: Synthesis of 6-Amino-3-chloro-4-methoxypyridazine Derivatives (N-Nucleophiles)

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2-1.5 eq)

-

Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide)

-